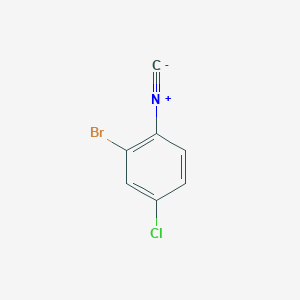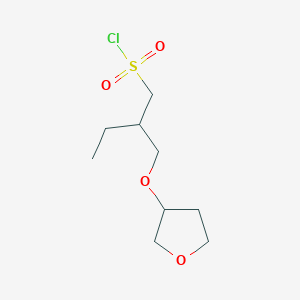
2-Bromo-4-chloro-1-isocyanobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-1-isocyanobenzene is an aromatic compound with the molecular formula C7H3BrClN It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and isocyanide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-isocyanobenzene typically involves the substitution reactions on a benzene ring. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring using bromination and chlorination reactions, respectively. The isocyanide group can be introduced through a nucleophilic substitution reaction using appropriate isocyanide reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from benzene. The process includes:
- Bromination of benzene using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
- Chlorination of the brominated benzene using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
- Introduction of the isocyanide group through a nucleophilic substitution reaction .
化学反应分析
Types of Reactions
2-Bromo-4-chloro-1-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with an amine, the product would be an amine-substituted benzene derivative .
科学研究应用
2-Bromo-4-chloro-1-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Bromo-4-chloro-1-isocyanobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isocyanide group can interact with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of an isocyanide group.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of an isocyanide group.
Uniqueness
2-Bromo-4-chloro-1-isocyanobenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C7H3BrClN |
|---|---|
分子量 |
216.46 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-1-isocyanobenzene |
InChI |
InChI=1S/C7H3BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4H |
InChI 键 |
VGZJXNYMHQHQOU-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)




![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
